molecular formula C17H14N4O B4908071 6-Methyl-1-phenyl-5-phenyldiazenylpyridazin-4-one

6-Methyl-1-phenyl-5-phenyldiazenylpyridazin-4-one

Cat. No.: B4908071
M. Wt: 290.32 g/mol
InChI Key: NUDRAAQRYXKBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-1-phenyl-5-phenyldiazenylpyridazin-4-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a pyridazinone core with a phenyl and a phenyldiazenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-phenyl-5-phenyldiazenylpyridazin-4-one typically involves the reaction of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the condensation of phenylhydrazine with 3-methyl-2,4-pentanedione, followed by cyclization to form the pyridazinone ring. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-phenyl-5-phenyldiazenylpyridazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-1-phenyl-5-phenyldiazenylpyridazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 6-Methyl-1-phenyl-5-phenyldiazenylpyridazin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position.

    Phenylhydrazine Derivatives: Compounds with similar hydrazine and phenyl groups.

Uniqueness

6-Methyl-1-phenyl-5-phenyldiazenylpyridazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methyl-1-phenyl-5-phenyldiazenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-13-17(20-19-14-8-4-2-5-9-14)16(22)12-18-21(13)15-10-6-3-7-11-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDRAAQRYXKBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=NN1C2=CC=CC=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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